molecular formula C14H19NO B11960067 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile CAS No. 7154-61-2

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile

Cat. No.: B11960067
CAS No.: 7154-61-2
M. Wt: 217.31 g/mol
InChI Key: AFVNASUMPFJDPV-UHFFFAOYSA-N
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Description

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is an organic compound with the molecular formula C14H19NO. It is known for its unique structure, which includes a nitrile group attached to a butyronitrile backbone, with a methyl group and a methylethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile typically involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research .

Properties

CAS No.

7154-61-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile

InChI

InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3

InChI Key

AFVNASUMPFJDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCC#N)OC(C)C

Origin of Product

United States

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